4-Amino-N-isopropyl-3-methylbenzamide molecular weight
4-Amino-N-isopropyl-3-methylbenzamide molecular weight
An In-Depth Technical Guide to 4-Amino-N-isopropyl-3-methylbenzamide
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 4-Amino-N-isopropyl-3-methylbenzamide. It provides an in-depth analysis of its core physicochemical properties, synthesis, and safety protocols, grounded in authoritative data.
4-Amino-N-isopropyl-3-methylbenzamide is a substituted benzamide derivative. Its molecular structure, characterized by an amino group and a methyl group on the benzene ring, along with an N-isopropyl amide side chain, dictates its chemical behavior and potential applications.
Molecular Identity and Weight
The fundamental identifying characteristics of this compound are summarized below. The molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and solution preparation.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-3-methyl-N-(propan-2-yl)benzamide | PubChem[1] |
| Molecular Formula | C₁₁H₁₆N₂O | Sigma-Aldrich[2], BLD Pharm[3] |
| Molecular Weight | 192.26 g/mol | PubChem[1], Sigma-Aldrich[2], BLD Pharm[3] |
| CAS Number | 926257-94-5 | PubChem[1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC(C)C)N | PubChem[1] |
| InChI Key | RXNCBCWEWIPAST-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Physicochemical Data
Understanding the physical properties is essential for handling, storage, and application. The compound presents as a solid under standard conditions[2].
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Molecular Structure Visualization
The two-dimensional structure of 4-Amino-N-isopropyl-3-methylbenzamide is depicted below. This visualization is crucial for understanding its steric and electronic properties, which influence its reactivity and intermolecular interactions.
Caption: 2D structure of 4-Amino-N-isopropyl-3-methylbenzamide.
Synthesis and Reactivity
While specific, detailed synthesis protocols for 4-Amino-N-isopropyl-3-methylbenzamide are not broadly published in top-tier journals, its structure suggests a logical synthetic pathway rooted in fundamental organic chemistry principles. The most probable approach involves the amidation of a corresponding carboxylic acid or acyl chloride.
Proposed Retrosynthetic Analysis
A plausible retrosynthesis, illustrated below, involves disconnecting the amide bond, which is a common and reliable strategy for synthesizing amides.
Caption: Retrosynthetic pathway for the target molecule.
Conceptual Synthesis Workflow
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Step 1: Acyl Chloride Formation. 4-Amino-3-methylbenzoic acid would be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-amino-3-methylbenzoyl chloride intermediate. The causality here is the conversion of a less reactive carboxylic acid into a more electrophilic acyl chloride, facilitating nucleophilic attack.
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Step 2: Amidation. The crude or purified acyl chloride is then reacted with isopropylamine. The amine's lone pair of electrons acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, thereby driving the reaction to completion.
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Step 3: Purification. The final product would be isolated and purified from the reaction mixture using standard laboratory techniques such as extraction, followed by crystallization or column chromatography to achieve the desired purity for research applications.
This self-validating protocol ensures that the formation of the stable amide bond is thermodynamically favored and that side reactions are minimized through the use of a base scavenger.
Potential Applications in Research
Substituted benzamides are a well-established class of compounds in medicinal chemistry and drug discovery. While specific applications for 4-Amino-N-isopropyl-3-methylbenzamide are not extensively documented, its structural motifs suggest its utility as a scaffold or intermediate in several research areas:
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Fragment-Based Drug Discovery: Its defined structure and moderate molecular weight make it an ideal candidate as a fragment for screening against various biological targets.
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Chemical Probe Synthesis: The amino group provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecules or for conjugation to fluorescent tags or biotin for use as a chemical probe.
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Scaffold for Library Synthesis: It can serve as a starting point for the parallel synthesis of a library of related compounds to explore structure-activity relationships (SAR) against a particular enzyme or receptor. Benzamides, in general, are known to be versatile precursors in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs[4].
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical compound. Based on available data, 4-Amino-N-isopropyl-3-methylbenzamide requires careful handling.
GHS Hazard Classification
The compound is classified with the following hazards:
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | PubChem[1], Sigma-Aldrich[2] |
| H319 | Causes serious eye irritation | PubChem[1], Sigma-Aldrich[2] |
| H315 | Causes skin irritation | PubChem[1] |
| H335 | May cause respiratory irritation | PubChem[1] |
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
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First Aid:
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Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
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Skin: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
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Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting.
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Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
References
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PubChem. (n.d.). 4-amino-3-methyl-N-(propan-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link][1]
Sources
- 1. 4-amino-3-methyl-N-(propan-2-yl)benzamide | C11H16N2O | CID 16773446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-N-isopropyl-3-methylbenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 76765-62-3|3-Amino-N-isopropyl-4-methylbenzamide|BLD Pharm [bldpharm.com]
- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
